molecular formula C8H4N4O2 B13113103 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

Cat. No.: B13113103
M. Wt: 188.14 g/mol
InChI Key: ULGZRFCUTYNGAD-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is a heterocyclic compound that features a unique dioxino-pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dioxino precursor with a pyrazine derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is unique due to its specific dioxino-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile

InChI

InChI=1S/C8H4N4O2/c9-3-5-6(4-10)12-8-7(11-5)13-1-2-14-8/h1-2H2

InChI Key

ULGZRFCUTYNGAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=C(N=C2O1)C#N)C#N

Origin of Product

United States

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